

# Molecular weight and formula of 4-Bromo-2,6-dichlorophenol

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## Compound of Interest

Compound Name: 4-Bromo-2,6-dichlorophenol

Cat. No.: B165674

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## An In-depth Technical Guide to 4-Bromo-2,6-dichlorophenol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **4-Bromo-2,6-dichlorophenol**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Physical Properties

**4-Bromo-2,6-dichlorophenol** is a halogenated phenol with the chemical formula  $C_6H_3BrCl_2O$  [1][2]. Its structure consists of a phenol ring substituted with one bromine and two chlorine atoms.

Table 1: Chemical and Physical Properties of **4-Bromo-2,6-dichlorophenol**

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrCl <sub>2</sub> O	[1][2]
Molecular Weight	241.9 g/mol	[2]
IUPAC Name	4-bromo-2,6-dichlorophenol	[1]
CAS Number	3217-15-0	[2]
Appearance	White crystalline solid	[3]
Melting Point	54-58 °C	[2]
Boiling Point	246.6 °C at 760 mmHg	[2]
Density	1.9 ± 0.1 g/cm <sup>3</sup>	[2]
Flash Point	102.9 °C	[2]
XLogP3	3.8	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **4-Bromo-2,6-dichlorophenol**. Predicted mass spectrometry data is available, providing insights into its behavior under ionization.

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	240.88172	132.4
[M+Na] <sup>+</sup>	262.86366	147.9
[M-H] <sup>-</sup>	238.86716	137.8
[M+NH <sub>4</sub> ] <sup>+</sup>	257.90826	155.1
[M+K] <sup>+</sup>	278.83760	133.8
Data sourced from PubChemLite prediction.[1]		

## Synthesis of 4-Bromo-2,6-dichlorophenol

The synthesis of **4-Bromo-2,6-dichlorophenol** can be achieved through the electrophilic bromination of 2,6-dichlorophenol. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromine) to the para position, which is sterically accessible.

### Experimental Protocol: Electrophilic Bromination

This protocol is a representative method based on general procedures for the bromination of phenols.<sup>[4][5]</sup>

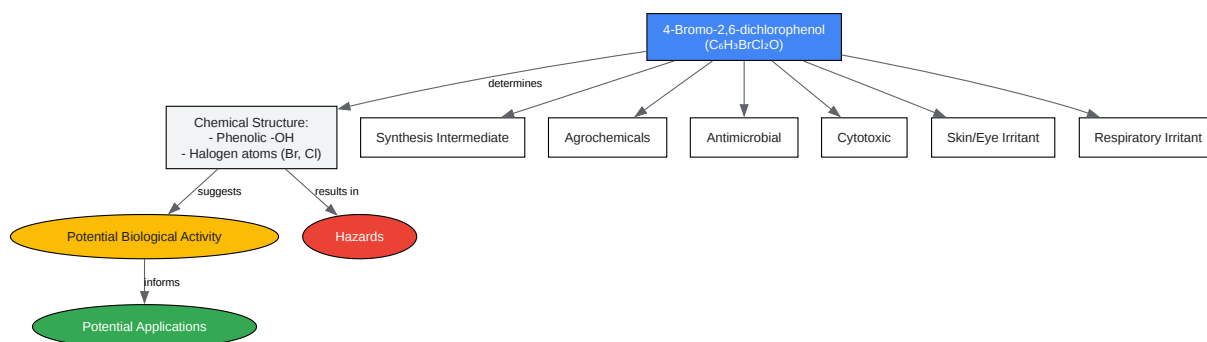
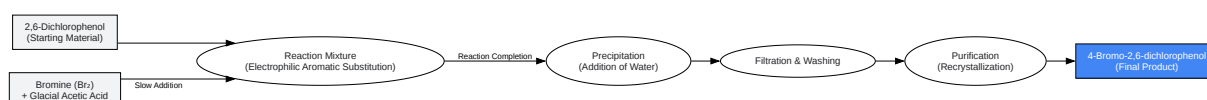
Materials:

- 2,6-dichlorophenol
- Liquid Bromine (Br<sub>2</sub>)
- Glacial Acetic Acid (solvent)
- Stirrer, dropping funnel, and a gas trap for HBr fumes

Procedure:

- Dissolve 2,6-dichlorophenol in glacial acetic acid within a round-bottomed flask equipped with a stirrer and dropping funnel.
- Cool the mixture in an ice bath to maintain a low temperature, which helps control the reaction selectivity and minimize by-product formation.
- Slowly add a stoichiometric equivalent of liquid bromine dissolved in glacial acetic acid to the reaction mixture dropwise with constant stirring. The reaction is exothermic and generates hydrogen bromide (HBr) gas, which should be neutralized with a gas trap.
- After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.
- Pour the reaction mixture into cold water to precipitate the crude product.

- Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acid and unreacted bromine.
- The crude **4-Bromo-2,6-dichlorophenol** can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.



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## References

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